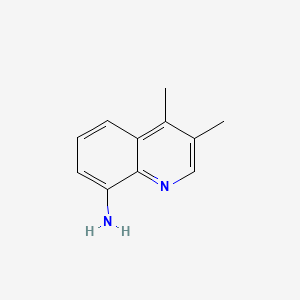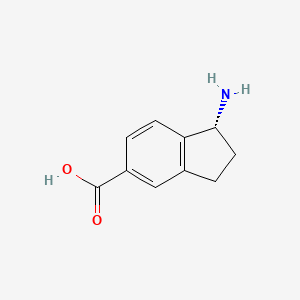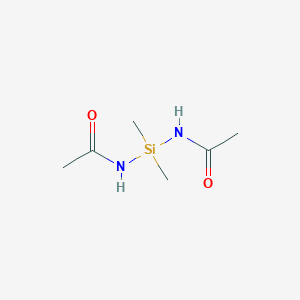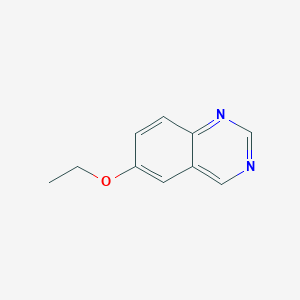
8-Quinolinamine, 3,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylquinolin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The presence of the amine group at the 8th position and methyl groups at the 3rd and 4th positions makes this compound unique and potentially useful for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acid catalysts such as stannic chloride or indium (III) chloride . This method allows for the formation of quinoline derivatives under mild conditions.
Another approach involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be more environmentally friendly and sustainable.
Industrial Production Methods
Industrial production of quinoline derivatives, including 3,4-dimethylquinolin-8-amine, often involves large-scale synthesis using efficient and cost-effective methods. Microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are some of the techniques employed to achieve high yields and purity .
化学反応の分析
Types of Reactions
3,4-Dimethylquinolin-8-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations.
Reduction: Stannous chloride dihydrate, ethanol.
Substitution: Electrophilic reagents, acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
科学的研究の応用
3,4-Dimethylquinolin-8-amine has several scientific research applications:
作用機序
The mechanism of action of 3,4-dimethylquinolin-8-amine involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or proteins, leading to the disruption of essential cellular processes. For example, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme . This mechanism is similar to that of other quinoline-based antimalarial drugs.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and amine groups.
8-Aminoquinoline: Similar structure with an amine group at the 8th position but without the methyl groups.
Quinoxaline: A related compound with a different nitrogen arrangement in the ring.
Uniqueness
3,4-Dimethylquinolin-8-amine is unique due to the presence of both methyl groups at the 3rd and 4th positions and the amine group at the 8th position. This unique substitution pattern enhances its chemical reactivity and potential biological activities compared to other quinoline derivatives.
特性
CAS番号 |
3393-72-4 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC名 |
3,4-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-13-11-9(8(7)2)4-3-5-10(11)12/h3-6H,12H2,1-2H3 |
InChIキー |
ZFENFGROVBOJMF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C(=C1C)C=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)





![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)

![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)

